4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

Catalog No.
S13303856
CAS No.
M.F
C6H9IO4
M. Wt
272.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

Product Name

4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

IUPAC Name

4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

Molecular Formula

C6H9IO4

Molecular Weight

272.04 g/mol

InChI

InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2

InChI Key

SWUJNWULTXIUBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O1)O2)I)O)O

4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[3.2.1]octane core with two hydroxyl groups and an iodine substituent at the 4-position. This compound belongs to a class of dioxabicyclo compounds that are of significant interest in organic chemistry due to their versatile chemical properties and potential applications in various fields, including pharmaceuticals and material science.

The molecular formula of 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is C₆H₉IO₄, and it exhibits a molecular weight of approximately 230.04 g/mol. The presence of the iodine atom enhances its reactivity, making it suitable for further functionalization and derivatization in synthetic pathways .

Due to its functional groups:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The hydroxyl groups can be reduced to form corresponding alcohols or further transformed into ethers.
  • Condensation Reactions: The presence of hydroxyl groups also facilitates condensation reactions with aldehydes or ketones to form more complex structures.

These reactions highlight the compound's versatility as a building block in organic synthesis .

The synthesis of 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol can be achieved through several methods:

  • Asymmetric Synthesis: This involves using chiral catalysts or reagents to produce enantiomerically pure forms of the compound.
  • Intramolecular Cyclization: Utilizing precursors with suitable functional groups that can cyclize under specific conditions (e.g., acid catalysis) to form the bicyclic structure.
  • Functional Group Transformation: Starting from simpler bicyclic systems and introducing iodine through halogenation reactions followed by hydroxylation .

These methods underscore the compound's synthetic accessibility and potential for modification.

4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in drug synthesis due to its unique structure and reactivity.
  • Material Science: Its properties may be exploited in the development of new materials or coatings.
  • Agricultural Chemistry: Similar compounds have been investigated as pheromones for pest control .

These applications reflect the compound's versatility and importance in chemical research.

Interaction studies involving 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol focus on its reactivity with biological targets or other chemical species:

  • Reactivity with Nucleophiles: Studies may explore how nucleophiles interact with the iodine substituent or hydroxyl groups.
  • Biological Interactions: Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic uses .

Such studies are essential for understanding the compound's behavior in biological systems and its potential applications.

Several compounds share structural similarities with 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol:

Compound NameStructural FeaturesUnique Aspects
6,8-Dioxabicyclo[3.2.1]octaneBicyclic structure without substitutionsFound naturally; used in pheromone synthesis
4-Bromo-6,8-dioxabicyclo[3.2.1]octaneSimilar structure with bromine instead of iodinePotentially different reactivity patterns
6-Hydroxy-6,8-dioxabicyclo[3.2.1]octaneHydroxyl group at position 6Increased polarity; may exhibit different biological activity
5-Iodo-6,8-dioxabicyclo[3.2.1]octaneIodine substitution at position 5Different steric effects; may affect reactivity

These compounds highlight the uniqueness of 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol through its specific iodine substitution and functional group positioning, which can significantly influence its chemical behavior and potential applications .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

271.95456 g/mol

Monoisotopic Mass

271.95456 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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